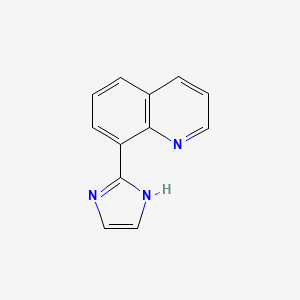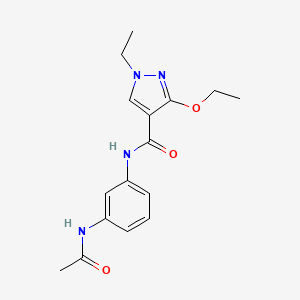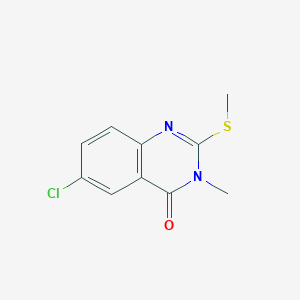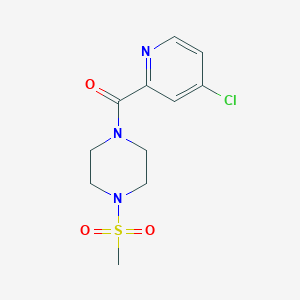
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole” is a chemical compound with the CAS Number: 1700817-21-5 . It has a molecular weight of 244.11 . The IUPAC name for this compound is 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)thiazole .
Molecular Structure Analysis
The InChI code for “2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole” is 1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Anticancer Research
The thiazole group is a common feature in many anticancer drugs due to its ability to interact with various biological targets. Compounds like 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole have been studied for their potential as antitumor agents, with some derivatives showing activity as topoisomerase II alpha inhibitors . These inhibitors can prevent cancer cells from dividing and are a promising area of research for new cancer therapies.
Antimicrobial Activity
Thiazole derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial properties. The combination of thiazole and pyrazole rings, as found in 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole , can lead to compounds with significant antibacterial and antifungal effects. This makes them valuable in the development of new antibiotics and antifungal agents .
Anti-inflammatory Agents
Pyrazole derivatives, including those fused with thiazoles, have been identified as potent anti-inflammatory agents. They can inhibit the production of pro-inflammatory cytokines and are useful in the treatment of chronic inflammatory diseases .
Antileishmanial and Antimalarial Applications
Some thiazole compounds have shown promising results in the treatment of parasitic diseases such as leishmaniasis and malaria. The structural features of 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole may contribute to the compound’s fitting pattern in the active sites of target enzymes, leading to potential antipromastigote and antimalarial activities .
Coordination Chemistry
The pyrazole and thiazole moieties present in 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole make it a candidate for forming coordination complexes with various metals. These complexes have applications in catalysis, molecular recognition, and materials science .
Organometallic Chemistry
Due to the presence of nitrogen and sulfur atoms, 2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole can act as a ligand in organometallic chemistry. It can form stable complexes with transition metals, which are useful in various catalytic processes and the synthesis of novel materials .
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-bromo-3-methylpyrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3S/c1-5-6(8)4-11(10-5)7-9-2-3-12-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXJHDZNCDZMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-methyl-1H-pyrazol-1-yl)thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(ethylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2581205.png)

![(Z)-N-cyclohexyl-2-((2-oxo-2-((3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)amino)ethyl)thio)acetamide](/img/structure/B2581208.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2581212.png)
![ethyl 2-(4,6-dioxo-2-(o-tolyl)-3-(p-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2581213.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2581215.png)

![N-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2581217.png)
![1-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]-1-propanone oxime](/img/structure/B2581218.png)


![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)
